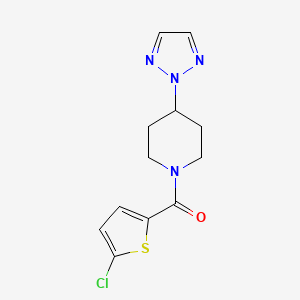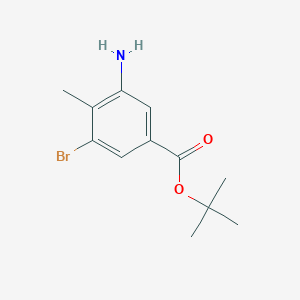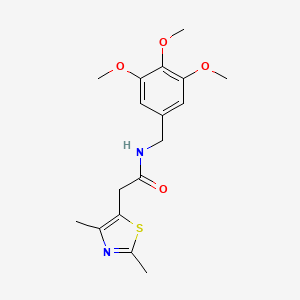![molecular formula C15H15N3S B2416723 2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine CAS No. 304685-19-6](/img/structure/B2416723.png)
2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine (2-MIPA) is an organosulfur compound that has been studied for its potential to act as a bioactive agent. It is a derivative of pyridine and has been found to have a variety of applications in scientific research and laboratory experiments.
Scientific Research Applications
Medicinal Chemistry
Imidazo[1,2-a]pyridine, the core structure of this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of various drugs and therapeutic agents.
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes the compound a potential candidate for the development of new antituberculosis drugs.
Material Science
The structural character of imidazo[1,2-a]pyridine makes it useful in material science . It can be used in the development of new materials with unique properties.
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives have been used in the development of optoelectronic devices . Their luminescent properties make them suitable for use in these devices.
Sensors
The luminescent properties of imidazo[1,2-a]pyridine derivatives also make them useful in the development of sensors . They can be used to detect various substances or changes in environmental conditions.
Antimicrobial Agents
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against certain bacteria . This makes them potential candidates for the development of new antimicrobial agents.
Confocal Microscopy and Imaging
The luminescent properties of imidazo[1,2-a]pyridine derivatives can be utilized in confocal microscopy and imaging . They can be used as emitters, enhancing the quality of images obtained.
Anti-cancer Drugs
Imidazo[1,2-a]pyridine derivatives have been used in the development of anti-cancer drugs . Their ability to interact with cancer cells makes them potential candidates for cancer therapy.
Mechanism of Action
Target of Action
The compound “2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially alter the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are often used as the pharmacodynamic backbones of versatile drugs, such as anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis pharmaceutical candidates
properties
IUPAC Name |
2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-5-4-8-15-17-12(9-18(11)15)10-19-14-7-3-2-6-13(14)16/h2-9H,10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUJUBWALVWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

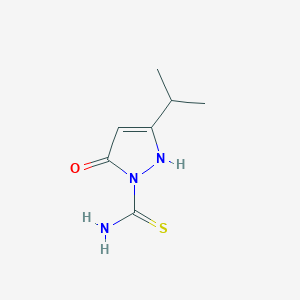
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)

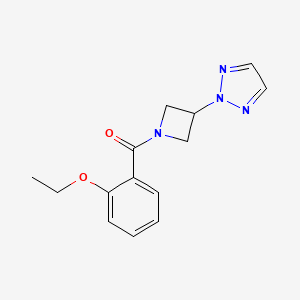
![N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416645.png)
![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)
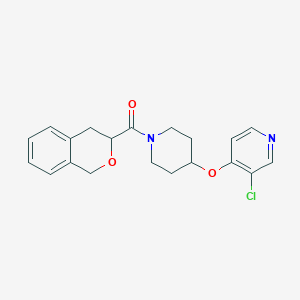
![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
![N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide](/img/structure/B2416653.png)
